
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C6H8N2O4 It is known for its unique structure, which includes a diazonium group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate typically involves the diazotization of 1-methoxy-1-oxopent-2-en-3-amine. This process requires the use of nitrous acid (HNO2) as the diazotizing agent. The reaction is usually carried out in an acidic medium, often using hydrochloric acid (HCl) to maintain the required pH levels.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled environments to ensure safety and efficiency. The use of automated systems for the addition of reagents and the monitoring of reaction conditions is common to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, and thiolated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is the corresponding amine.
Aplicaciones Científicas De Investigación
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its potential use in biochemical assays and as a labeling reagent.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has similar diazonium and oxo groups but differs in the presence of ethoxy groups instead of a methoxy group.
2-Diazonio-1-methoxy-3-oxo-3-phenyl-1-propen-1-olate: This compound has a phenyl group, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy group, in particular, influences its chemical behavior and makes it suitable for specific synthetic and industrial processes.
Propiedades
Número CAS |
104034-82-4 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)5(8-7)6(10)11-2/h3H2,1-2H3 |
Clave InChI |
JMJMQTGUEJSYDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


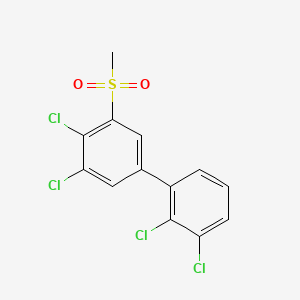


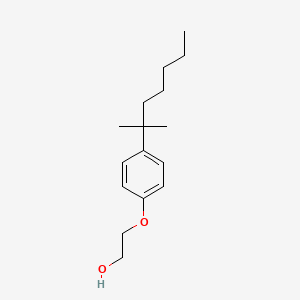
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

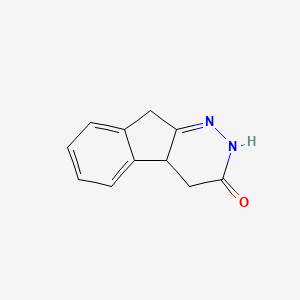
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
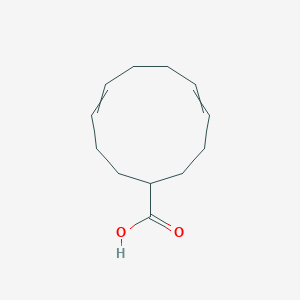

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
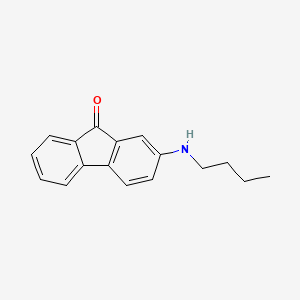

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
